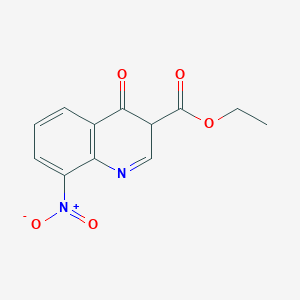

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a nitrating agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 8th position undergoes selective reduction to yield amino derivatives, a critical step for further functionalization.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or methanol .

-

Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium .

Products :

| Product | Yield (%) | Application |

|---|---|---|

| Ethyl 8-amino-4-oxo-3,4-dihydroquinoline-3-carboxylate | 85–92 | Intermediate for antibacterial agents |

Mechanism :

The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate under hydrogenation conditions .

Hydrolysis of the Ester Group

The ethyl ester at the 3rd position is hydrolyzed to a carboxylic acid under basic or acidic conditions.

Reagents/Conditions :

Products :

| Product | Yield (%) | Key Properties |

|---|---|---|

| 8-Nitro-4-oxo-3,4-dihydroquinoline-3-carboxylic acid | 78–85 | Enhanced solubility for metal complexation |

Mechanism :

Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of ethanol .

Cyclocondensation Reactions

The amino derivative (post nitro reduction) reacts with sym-1,2-diketones to form fused heterocycles.

Reagents/Conditions :

Products :

| Product | Structure | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|

| Ethyl 2,3-dimethylpyrido[2,3-f]quinoxaline-8-carboxylate | Pyrido-quinoxaline fused system | 16 (S. aureus), 64 (E. coli) |

Mechanism :

Condensation of the amino group with diketones followed by cyclodehydration .

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents/Conditions :

Products :

| Product | Substituent Introduced | Yield (%) |

|---|---|---|

| Ethyl 8-fluoro-4-oxo-3,4-dihydroquinoline-3-carboxylate | Fluorine at C-8 | 65–70 |

| Ethyl 8-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate | Chlorine at C-8 | 60–68 |

Applications :

Fluoro- and chloro-derivatives exhibit improved antibacterial potency due to enhanced DNA gyrase inhibition .

Oxidation Reactions

The quinoline core undergoes oxidation to form N-oxide derivatives.

Reagents/Conditions :

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

Products :

| Product | Oxidation Site | Solubility |

|---|---|---|

| Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate N-oxide | N-1 position | Increased in polar solvents |

Mechanism :

Electrophilic attack by peracid or peroxide at the nitrogen atom.

Biological Relevance of Reaction Products

Derivatives synthesized via these reactions demonstrate significant bioactivity:

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate serves as a building block in organic synthesis. It is employed in:

- Synthesis of Complex Molecules : It is used to create more complex organic compounds through various reactions such as oxidation and substitution.

Biology

Research has indicated potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.

Medicine

The compound is being explored for its pharmaceutical applications:

- Drug Development : It acts as an intermediate in synthesizing quinoline-based drugs, which are known for their therapeutic properties against diseases like malaria and cancer. For instance, a study highlighted its derivative's cytotoxicity against cervical cancer cells (HeLa) and melanoma cells (B16), indicating potential anti-cancer applications .

Industry

In industrial applications, this compound is utilized in:

- Production of Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing various dyes and pigments.

Case Studies

- Cytotoxicity Studies : A study on the derivative 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline demonstrated significant growth inhibition of cancer cells (HeLa and B16) at concentrations ranging from 50 to 100 µM, mediated through apoptosis .

- Antimicrobial Activity : Research into the antimicrobial properties of Ethyl 8-nitro derivatives showed effectiveness against both gram-positive and gram-negative bacteria, suggesting potential for development into new antibiotics.

Wirkmechanismus

The mechanism of action of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.

8-Nitroquinoline-3-carboxylic acid: Lacks the ethyl ester group.

4-Oxo-3,4-dihydroquinoline-3-carboxylate: Lacks the nitro group.

Uniqueness

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (C12H10N2O5) is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and comparison with related compounds.

- Molecular Formula : C12H10N2O5

- Molecular Weight : 262.22 g/mol

- CAS Number : 94110-86-8

This compound exhibits its biological activity primarily through the following mechanisms:

- Intercalation with DNA : The quinoline structure allows the compound to intercalate into DNA, potentially inhibiting replication and transcription processes.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effective inhibition against various bacterial strains .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on HIV integrase inhibitors demonstrated that derivatives similar to ethyl 8-nitro-4-oxo-3,4-dihydroquinoline showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity . This positions the compound as a potential candidate for further development in antiviral therapies.

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This compound's ability to intercalate with DNA suggests it may also possess anticancer activity through mechanisms that disrupt cellular proliferation .

Case Studies

- Study on Antimicrobial Efficacy :

- Investigation of Antiviral Properties :

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate | Hydroxyl group instead of carbonyl | Moderate antibacterial activity |

| 8-Nitroquinoline-3-carboxylic acid | Lacks ethyl ester group | Limited solubility |

| Ethyl 7-nitroquinoline-3-carboxylate | Similar structure but different substitution | Antimicrobial and anticancer properties |

Eigenschaften

IUPAC Name |

ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZKFRDLBJHFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.